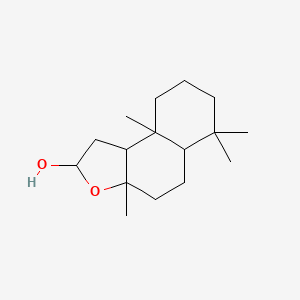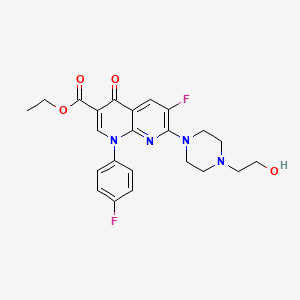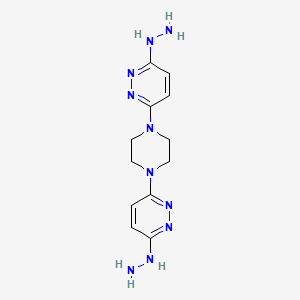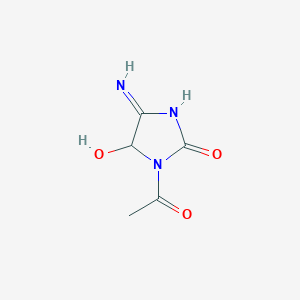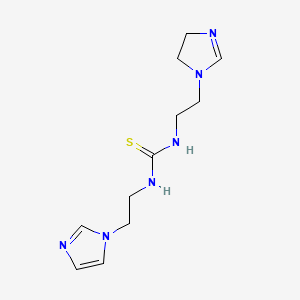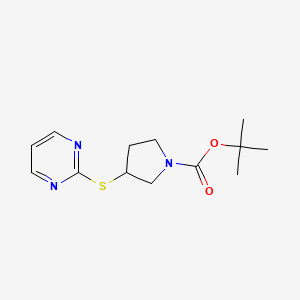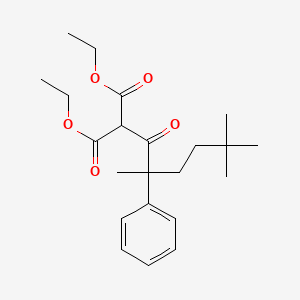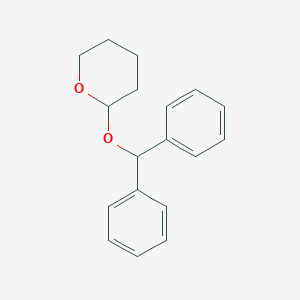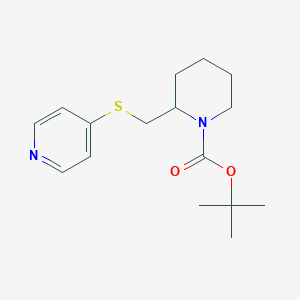
4-Ethyl-1-methyl-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene derivatives. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the isopropyl group . The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Ethyl-1-methyl-2-(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity and are studied for their effects on various biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions during electrophilic aromatic substitution . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene product.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(propan-2-yl)benzene:
4-Ethyl-2-methyl-1-(propan-2-yl)benzene: This compound has an additional methyl group compared to 4-Ethyl-1-methyl-2-(propan-2-yl)benzene.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both ethyl and isopropyl groups provides distinct steric and electronic effects, making it a valuable compound for various chemical studies and industrial applications.
Propriétés
Numéro CAS |
204007-34-1 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
4-ethyl-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-7-6-10(4)12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
Clé InChI |
CSMUUPOPBFRMIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


